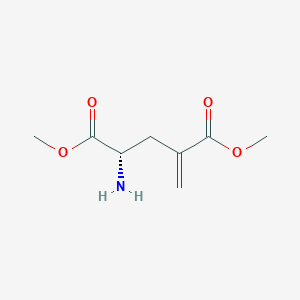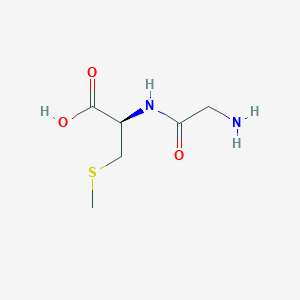![molecular formula C20H22N4O2S2 B14592935 2,2'-Disulfanediylbis[3-(2-aminoethyl)-1H-indol-5-ol] CAS No. 61238-29-7](/img/structure/B14592935.png)
2,2'-Disulfanediylbis[3-(2-aminoethyl)-1H-indol-5-ol]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Disulfanediylbis[3-(2-aminoethyl)-1H-indol-5-ol] is a chemical compound characterized by the presence of disulfide bonds and indole structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis[3-(2-aminoethyl)-1H-indol-5-ol] typically involves the coupling of mercaptoethylamine with indole derivatives. One common method includes the reaction of mercaptoethylamine with hydrogen peroxide in an inert atmosphere. The reaction is carried out in water at a controlled temperature of 40°C, yielding the disulfide compound with a high yield of approximately 97.5% .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Disulfanediylbis[3-(2-aminoethyl)-1H-indol-5-ol] undergoes various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bonds can be reduced to thiols using reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Substituted indole derivatives.
Applications De Recherche Scientifique
2,2’-Disulfanediylbis[3-(2-aminoethyl)-1H-indol-5-ol] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in redox biology and as a probe for disulfide bond formation.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,2’-Disulfanediylbis[3-(2-aminoethyl)-1H-indol-5-ol] involves the interaction of its disulfide bonds with biological molecules. The disulfide bonds can undergo redox reactions, influencing the redox state of cells and affecting various cellular processes. The compound may target specific proteins or enzymes involved in redox regulation and cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Disulfanediyldiethanamine: Similar disulfide structure but lacks the indole moiety.
2,2’-Disulfanediylbis(1H-pyrrole-3-carbonitriles): Contains pyrrole instead of indole.
2,2’-Disulfanediylbis(n-sec-butylbenzamide): Contains benzamide groups instead of indole.
Uniqueness
2,2’-Disulfanediylbis[3-(2-aminoethyl)-1H-indol-5-ol] is unique due to its combination of disulfide bonds and indole structures, which confer specific chemical properties and potential biological activities not found in similar compounds.
Propriétés
Numéro CAS |
61238-29-7 |
|---|---|
Formule moléculaire |
C20H22N4O2S2 |
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
3-(2-aminoethyl)-2-[[3-(2-aminoethyl)-5-hydroxy-1H-indol-2-yl]disulfanyl]-1H-indol-5-ol |
InChI |
InChI=1S/C20H22N4O2S2/c21-7-5-13-15-9-11(25)1-3-17(15)23-19(13)27-28-20-14(6-8-22)16-10-12(26)2-4-18(16)24-20/h1-4,9-10,23-26H,5-8,21-22H2 |
Clé InChI |
CFXUGMHRLKMEDV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1O)C(=C(N2)SSC3=C(C4=C(N3)C=CC(=C4)O)CCN)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


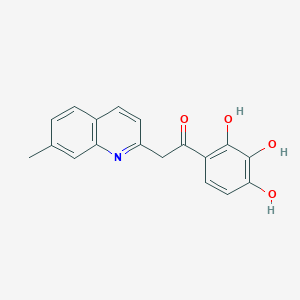
![1,3,4-Thiadiazole-2(3H)-thione, 5-[(2,5-dichlorophenyl)amino]-](/img/structure/B14592860.png)
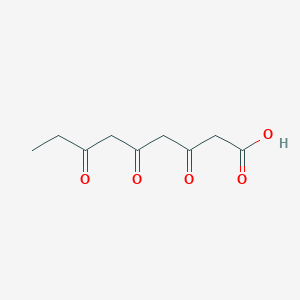
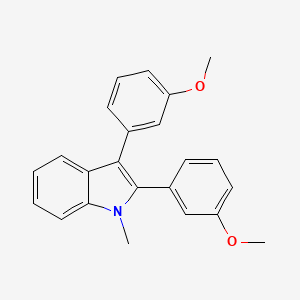
![1,4-Benzenedicarboxamide, N,N'-bis[2-[(4-chlorophenyl)thio]ethyl]-](/img/structure/B14592891.png)
![1,3,3-Trimethyl-2-[2-(methylsulfanyl)ethenyl]-3H-indol-1-ium iodide](/img/structure/B14592906.png)
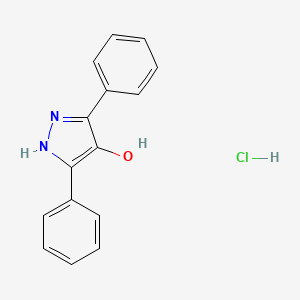
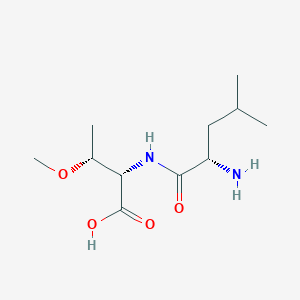
![Methyl 3-[(2-methoxy-2-oxoethyl)amino]butanoate](/img/structure/B14592927.png)

![{3-[Bis(2-methylpropyl)amino]prop-2-en-1-ylidene}propanedinitrile](/img/structure/B14592952.png)
![1-{2-[4-(Methanesulfonyl)phenyl]hexan-2-yl}-1H-imidazole](/img/structure/B14592960.png)
